4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide
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Description
This compound is a benzenesulfonamide derivative . It contains a pyridinyl group attached to a benzenesulfonamide moiety via an ether linkage . The pyridinyl group is substituted with a chloro and a trifluoromethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Protodeboronation of boronic esters is a common strategy used in the synthesis of such compounds . In one study, the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium was used for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety .Molecular Structure Analysis
The molecular formula of the compound is C19H14ClF3N2O4S . It contains a benzenesulfonamide core, with a methoxyphenyl group attached to the nitrogen of the sulfonamide and a chloro-trifluoromethyl-pyridinyl group attached via an ether linkage .Physical And Chemical Properties Analysis
The compound has a molecular weight of 458.839 . It has a density of 1.5±0.1 g/cm3 . The boiling point is reported to be 520.0±60.0 °C at 760 mmHg . The flash point is 268.3±32.9 °C .Scientific Research Applications
Potential in Treating Idiopathic Pulmonary Fibrosis and Cough
- 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-methoxyphenyl)benzenesulfonamide is a broad-spectrum phosphatidylinositol 3-kinase inhibitor, showing promise in the treatment of idiopathic pulmonary fibrosis and cough (Norman, 2014).
Structural Analysis and Comparison
- The compound, along with related structures, has been studied for crystal structures, revealing adaptability in the geometry of its three-dimensional crystal-packing mode to different molecular shapes (Gelbrich, Threlfall & Hursthouse, 2012).
Antifungal Applications
- Synthesized derivatives of this compound have demonstrated potent antifungal activity against fungi like Aspergillus niger & Aspergillus flavus, indicating significant structure-activity relationship trends (Gupta & Halve, 2015).
Applications in Photodynamic Therapy for Cancer Treatment
- The compound's derivatives, particularly zinc phthalocyanine, have shown remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat & Öztürk, 2020).
Photophysicochemical Properties for Photocatalytic Applications
- A zinc(II) phthalocyanine derivative has been studied for its photophysicochemical properties, demonstrating suitability for photocatalytic applications (Öncül, Öztürk & Pişkin, 2021).
Cascade Synthesis in Organic Chemistry
- The compound's derivatives have been used in cascade synthesis processes in organic chemistry, contributing to the development of new chemical structures (Rozentsveig et al., 2011).
Synthesis, Antimicrobial, and Anticancer Evaluation
- Several derivatives of the compound have been synthesized and evaluated for antimicrobial and anticancer activities, showing potential as effective therapeutic agents (Kumar et al., 2014).
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(4-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N2O4S/c1-28-14-4-2-13(3-5-14)25-30(26,27)16-8-6-15(7-9-16)29-18-17(20)10-12(11-24-18)19(21,22)23/h2-11,25H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMIUXMGJVSNCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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